
1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a methyl group at position 1, a prop-2-yn-1-yl group at the nitrogen atom, and a carboxamide group at position 5 of the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with prop-2-yn-1-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles such as halides or amines.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of fused ring systems.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Methyl-1H-pyrazole-5-carboxamide: Lacks the prop-2-yn-1-yl group, which may result in different chemical and biological properties.
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-4-carboxamide: Differs in the position of the carboxamide group, which can affect its reactivity and biological activity.
1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide: Another positional isomer with potentially different properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, stability, and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-methyl-N-prop-2-ynylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-3-5-9-8(12)7-4-6-10-11(7)2/h1,4,6H,5H2,2H3,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZUDOKRAJTFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
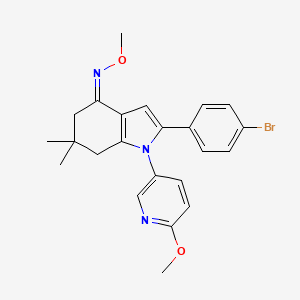
![2-Amino-3-[4-(trifluoromethylsulfanyl)phenyl]propanoic acid;hydrochloride](/img/structure/B2596194.png)
![tricyclo[5.2.1.0^{2,6}]dec-4-en-8-yl N-(4-methylbenzenesulfonyl)carbamate](/img/structure/B2596196.png)
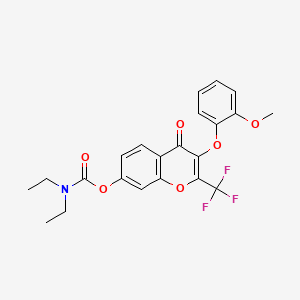
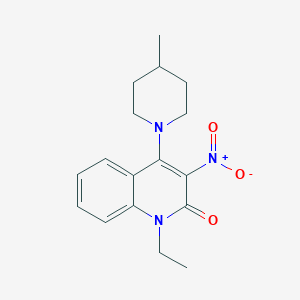
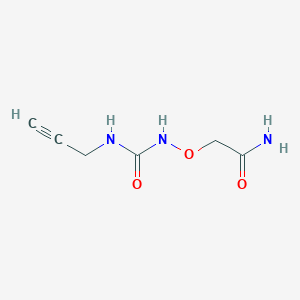
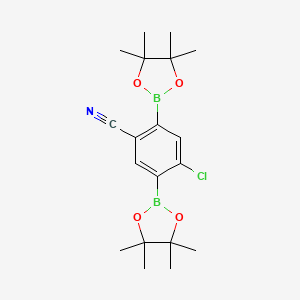
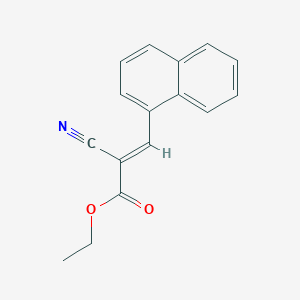
![Oxiran-2-yl-[4-(4-propan-2-ylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2596204.png)
![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2596206.png)
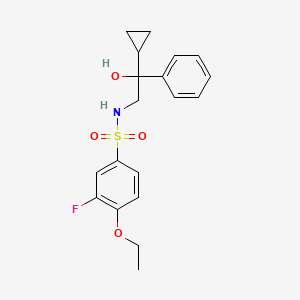
![1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole](/img/structure/B2596208.png)
![2-(benzyloxy)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}acetamide](/img/structure/B2596211.png)
![N-(2-chlorobenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2596215.png)
